Methyl 4-[(methylamino)methyl]benzoate hydrochloride
CAS No.: 160408-65-1
Cat. No.: VC6185772
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.68
* For research use only. Not for human or veterinary use.
![Methyl 4-[(methylamino)methyl]benzoate hydrochloride - 160408-65-1](/images/structure/VC6185772.png)
Specification
CAS No. | 160408-65-1 |
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Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.68 |
IUPAC Name | methyl 4-(methylaminomethyl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H |
Standard InChI Key | YHSLJDKSLVUFDO-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(C=C1)C(=O)OC.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a benzoate ester core with a methylamino-methyl group (–CHN(CH)–) at the 4-position of the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural identifiers include:
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SMILES:
CNCC1=CC=C(C(=O)OC)C=C1.Cl
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InChI:
InChI=1S/C10H13NO2.ClH/c1-11-7-8-3-5-9(6-4-8)10(12)13-2;/h3-6,11H,7H2,1-2H3;1H
The methyl ester group at the carbonyl position and the protonated methylamine moiety contribute to its reactivity in nucleophilic and coupling reactions.
Crystallographic and Conformational Insights
While X-ray crystallographic data are unavailable, predicted collision cross-section (CCS) values for adducts such as (138.6 Ų) and (150.3 Ų) suggest a compact molecular geometry with moderate polarity . These CCS values, derived from computational models, aid in mass spectrometry-based identification.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via esterification of 4-[(methylamino)methyl]benzoic acid with methanol under acidic conditions. A patented protocol for analogous compounds involves:
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Acid-Catalyzed Esterification: Reacting the carboxylic acid precursor with methanol and hydrochloric acid at reflux .
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pH and Temperature Control: Post-reaction, the mixture is cooled to 5–10°C and adjusted to pH 6–7 using aqueous sodium hydroxide .
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Extraction and Purification: The product is extracted into methylene chloride, and the organic phase is isolated after adjusting the aqueous phase to pH 10–11 .
Yields exceeding 85% are achievable, with optimal conditions minimizing hydrolysis of the methyl ester .
Process Optimization
Key parameters include:
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Temperature: Maintaining ≤10°C during base addition prevents side reactions .
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Solvent Choice: Aromatic hydrocarbons (e.g., toluene) improve extraction efficiency when saturated with salts like NaCl .
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Scale-Up Considerations: Industrial batches (e.g., 60 kg starting material) demonstrate reproducibility, with yields of 88–89% .
Physicochemical Properties
Basic Properties
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Solubility: High solubility in polar aprotic solvents (e.g., methanol, DMF) and moderate solubility in water due to the hydrochloride salt .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Methyl 4-[(methylamino)methyl]benzoate hydrochloride is a versatile building block in:
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Buchwald–Hartwig Couplings: Facilitates C–N bond formation in quinoline-based antibiotics .
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Prodrug Synthesis: The methyl ester serves as a protecting group, enabling controlled hydrolysis to the free acid under mild conditions .
Case Study: Antibiotic Development
In U.S. Patent 6,172,084, the compound’s analog, methyl 4-(aminomethyl)benzoate, is utilized to synthesize indole derivatives with potent antibacterial activity . The methylamino variant likely exhibits enhanced lipid solubility, improving bioavailability in similar applications.
Analytical and Spectroscopic Data
Mass Spectrometry
Adduct | m/z | Predicted CCS (Ų) |
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180.10192 | 138.6 | |
202.08386 | 150.3 |
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